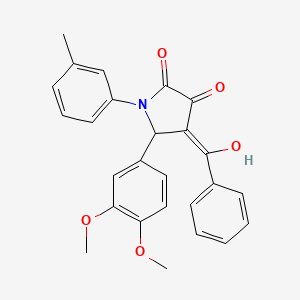![molecular formula C23H29FN2O2 B5500931 6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)
6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules characterized by their complex structures and significant pharmacological potential. While the exact compound details are scarce, related research on polysubstituted pyridines and pyridinones shows a wide interest in these compounds for their structural and functional diversity.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions, offering a variety of functionalities and structural complexity. For example, asymmetric synthesis of 4-aryl-2-piperidinones was achieved through 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst, highlighting the potential for generating stereochemically rich scaffolds (Senda, Ogasawara, & Hayashi, 2001).
Molecular Structure Analysis
The molecular structures of related compounds demonstrate a range of interactions stabilizing their conformations, such as C-H...O, C-H...F, and C-H...π interactions. These interactions contribute significantly to the stability and molecular geometry, as seen in compounds with nearly planar structures stabilized by such interactions (Suresh et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore the reactivity of their functional groups towards various reagents. The synthesis and functionalization processes reveal the compounds' reactivity patterns, critical for further applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a crucial role in determining a compound's suitability for specific applications. For instance, the crystal structures of ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates show how molecular packing and crystal symmetry affect the compounds' physical characteristics (Shalaby et al., 2014).
科学的研究の応用
Synthetic Chemistry Applications
- Synthesis and Crystal Structure Analysis : Compounds with fluorophenyl groups and piperidinyl moieties are synthesized for their interesting structural properties. For instance, the synthesis of 1,4-dihydropyridines with fluorophenyl groups has been explored to understand the role of fluorine in weak interactions affecting crystal packing (R. Shashi et al., 2020).
- Fluorescent Sensors : Derivatives like the heteroatom-containing organic fluorophore CP3E, designed for fluorescent pH sensing, demonstrate the potential of incorporating fluorophenyl and piperidinyl groups into molecules for specific applications (Zhiyong Yang et al., 2013).
Medicinal Chemistry Applications
- Catalysis in Organic Synthesis : The catalytic role of 2(1H)-pyridone derivatives in facilitating aromatic nucleophilic substitution reactions has been investigated, demonstrating the utility of such structures in synthetic organic chemistry (A. Loppinet-Serani et al., 1998).
Material Science Applications
- Luminescent Properties : Research on CdII complexes involving pyridine derivatives highlights the impact of molecular structure on luminescent properties, relevant for materials science and photonic applications (Ruiqing Fan et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-ethyl-3-[3-[2-(2-fluorophenyl)ethyl]piperidine-1-carbonyl]-1,5-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-4-21-16(2)14-19(22(27)25(21)3)23(28)26-13-7-8-17(15-26)11-12-18-9-5-6-10-20(18)24/h5-6,9-10,14,17H,4,7-8,11-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBWKHWXDXFENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C(=O)N1C)C(=O)N2CCCC(C2)CCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)
![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5500878.png)
![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)


![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)